Harzianopyridone
Overview
Description
Synthesis Analysis
- The first synthesis of (±)-harzianopyridone was achieved by metalation of 6-substituted-2,3-dimethoxy-4-pyridyl-N,N-diisopropylcarbamates, allowing the preparation of harzianopyridone analogs (Tréecourt et al., 1995).
- A stereoselective total synthesis of harzianopyridone was developed using a convergent approach involving the coupling reaction of a common iodopyridine with an aldehyde corresponding to the appropriate side chain of the desired compound (Ohtawa et al., 2012).
Molecular Structure Analysis
- The molecular structure of harzianopyridone is characterized by a penta-substituted pyridine core, which is key to its biological activity (Bat-Erdene et al., 2020).
Chemical Reactions and Properties
- Harzianopyridone and related compounds are known to inhibit mitochondrial complex II, blocking electron transfer in oxidative phosphorylation (Selby et al., 2010).
Physical Properties Analysis
- Detailed physical properties of harzianopyridone, such as its melting point, solubility, and crystalline structure, are not extensively documented in the available research papers.
Chemical Properties Analysis
- Harzianopyridone exhibits antifungal properties, with its chemical activity linked to the unique pyridine structure and functional groups present in the molecule (Dickinson et al., 1989).
Scientific Research Applications
Synthesis and Configuration Analysis : Harzianopyridone has been developed for the stereoselective total synthesis of atpenins A4 and B. Its absolute configurations have also been determined, demonstrating its utility in complex organic synthesis processes (Ohtawa et al., 2012).
Inhibition of Mitochondrial Complex II : It acts as a potent inhibitor of mitochondrial complex II. This biochemical activity requires multiple iterative enzymes for its biosynthesis, indicating its potential in biochemistry and pharmacology (Bat-Erdene et al., 2020).
Reducing Chromium Uptake in Plants : In an agricultural context, harzianopyridone supplementation reduced chromium uptake and enhanced the activity of antioxidant enzymes in Vigna radiata seedlings exposed to chromium stress. This suggests its potential application in mitigating heavy metal toxicity in plants (Shah et al., 2022).
Antifungal Properties : It is identified as an antifungal metabolite of Trichoderma harzianum and is characterized as (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one. This highlights its role in biological control and antifungal applications (Dickinson et al., 1989).
Enhancing Biocontrol Activity : Related research on Trichoderma harzianum, which produces harzianopyridone, shows its potential to enhance biocontrol activity against the gray mold pathogen Botrytis cinerea and improve tomato plant growth (Saravanakumar et al., 2018).
Synthetic Production : Harzianopyridone can be synthesized by metalation of polysubstituted O-pyridylcarbamates, showcasing its potential for laboratory synthesis and study (Tréecourt et al., 1995).
Drug Discovery Context : It is also mentioned as a potential drug candidate, reflecting its significance in the field of drug discovery and development (Drews, 2000).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-5,6-dimethoxy-3-[(E,2S)-2-methylhex-4-enoyl]-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYAYFJAGDIMEX-GJIOHYHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135026 | |
Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 60170934 | |
CAS RN |
137813-88-8 | |
Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137813-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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